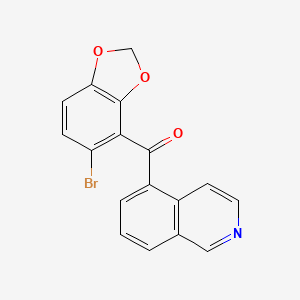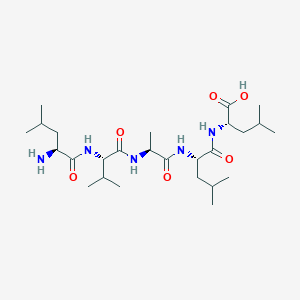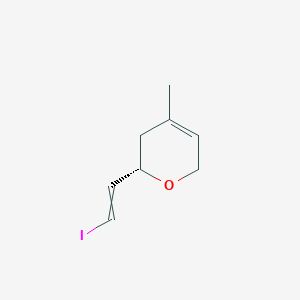
(2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3,6-dihydro-2H-pyran and an iodoethenyl precursor.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Iodination: The iodoethenyl group is introduced through an iodination reaction, where the precursor reacts with iodine or an iodine-containing reagent under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodoethenyl group to other functional groups, such as alkenes or alkanes.
Substitution: The iodine atom in the iodoethenyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions result in new compounds with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
(2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound may be used in studies involving biological systems to investigate its effects on cellular processes.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran involves its interaction with molecular targets and pathways within biological systems. The iodoethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(2-Bromoethenyl)-4-methyl-3,6-dihydro-2H-pyran: Similar structure with a bromoethenyl group instead of an iodoethenyl group.
(2S)-2-(2-Chloroethenyl)-4-methyl-3,6-dihydro-2H-pyran: Contains a chloroethenyl group in place of the iodoethenyl group.
(2S)-2-(2-Fluoroethenyl)-4-methyl-3,6-dihydro-2H-pyran: Features a fluoroethenyl group instead of an iodoethenyl group.
Uniqueness
The uniqueness of (2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran lies in the presence of the iodoethenyl group, which imparts distinct chemical reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher reactivity make this compound particularly useful in specific chemical reactions and applications.
Propiedades
Número CAS |
334706-31-9 |
|---|---|
Fórmula molecular |
C8H11IO |
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
(2S)-2-(2-iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C8H11IO/c1-7-3-5-10-8(6-7)2-4-9/h2-4,8H,5-6H2,1H3/t8-/m1/s1 |
Clave InChI |
VXODZZGFXFKRIW-MRVPVSSYSA-N |
SMILES isomérico |
CC1=CCO[C@@H](C1)C=CI |
SMILES canónico |
CC1=CCOC(C1)C=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




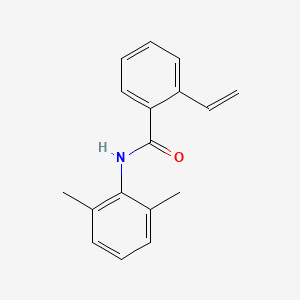
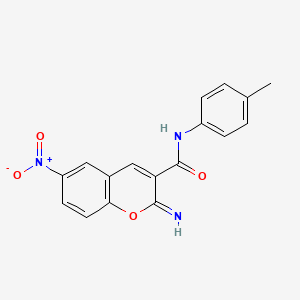
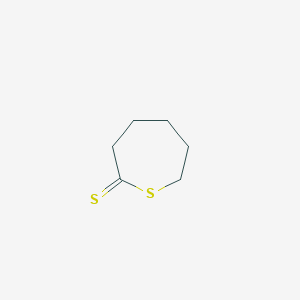
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
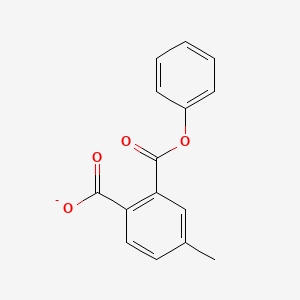
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)


